molecular formula C7H13NO2S B3103261 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 14347-75-2

2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B3103261
CAS RN: 14347-75-2
M. Wt: 175.25 g/mol
InChI Key: MZCNGVXYLYQSTG-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a type of organic compound, specifically a thiazolidine derivative. Thiazolidine is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . They are often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

Thiazolidine derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of thiazolidine derivatives generally consists of a five-membered ring containing sulfur and nitrogen . The exact structure of “2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid” would need to be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. They are often used as intermediates in the synthesis of various pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Thiazolidine derivatives generally have low melting points and are soluble in organic solvents .

Scientific Research Applications

Supramolecular Aggregation

  • Study Findings : Research focused on the synthesis of biocompatible chiral Thiazolidine-4-carboxylic acid derivatives, including 2-propionyl T4CA, to investigate their supramolecular aggregation behavior. These studies aim to explore applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).

Electrochemical Behavior

  • Study Findings : An examination of the electrochemical behavior of Thiazolidine-4-carboxylic acid and its derivatives, including 2-propyl-thiazolidine-4-carboxylic acid, was conducted using various voltammetric techniques. This research contributes to understanding the electrochemical properties of these compounds (Karpinski & Radomski, 1989).

Antimicrobial Evaluation

  • Study Findings : Several derivatives of 4-thiazolidinone, prepared from biphenyl-4-carboxylic acid, were evaluated for their antimicrobial activity against various bacterial and fungal strains. This research highlights the potential use of these derivatives in combating microbial infections (Deep et al., 2014).

Biological Activity

  • Study Findings : Studies on new N-acyl derivatives of thiazolidine-4-carboxylic acid showed significant influence on learning and memory in experimental animals, indicating potential applications in neuroscience and pharmacology (Кричевский et al., 2007).

Green Chemistry Synthesis

  • Study Findings : Research on the green chemistry approach for synthesizing 4-thiazolidinone-5-carboxylic acid highlights the environmental and cost benefits of this method. This approach is critical for sustainable development in chemical synthesis (Shaikh et al., 2022).

Antioxidant and Antitumor Properties

  • Study Findings : Studies on the synthesis and evaluation of thiazolidine and thiazolidinone derivatives for their antioxidant and antitumor activities. This research is crucial for developing new treatments in oncology (Gouda & Abu‐Hashem, 2011).

Solid-phase Synthesis

  • Study Findings : Solid-phase synthesis of small organic molecules based on thiazolidine scaffold, including 2-substituted thiazolidine-4-carboxylic acids. This research contributes to the field of synthetic organic chemistry (Patek, Drake, & Lebl, 1995).

Mechanism of Action

The mechanism of action of thiazolidine derivatives can vary widely depending on their structure and the functional groups present. They have been found to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Safety and Hazards

The safety and hazards associated with “2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid” would depend on its exact molecular structure. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and emergency procedures .

Future Directions

Thiazolidine derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and developing them into effective pharmaceuticals .

properties

IUPAC Name

2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCNGVXYLYQSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1NC(CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
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2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
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2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
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2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid
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2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid

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